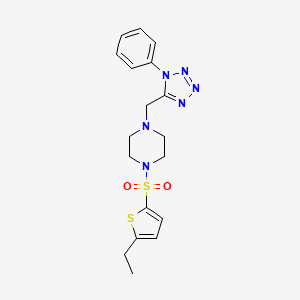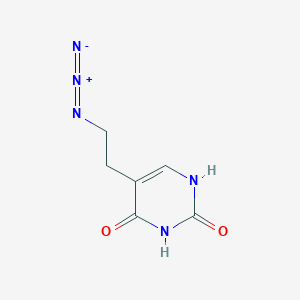
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" is a derivative of pyrimidine dione, which is a class of compounds that have garnered interest due to their potential pharmaceutical applications. The azidoethyl group attached to the pyrimidine ring suggests that this compound could be useful in click chemistry applications, a field of chemical synthesis that utilizes highly reactive but stable molecules to quickly join small units together.
Synthesis Analysis
The synthesis of pyrimidine dione derivatives can be achieved through various methods. One such method is a water-mediated, catalyst-free protocol that allows for the synthesis of functionalized pyrimidine diones. This approach is exemplified in the synthesis of 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones, which involves a one-pot multicomponent reaction that is operationally simple and environmentally friendly due to the use of water as the reaction medium and the avoidance of toxic solvents . Although the specific synthesis of "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives can be confirmed through techniques such as X-ray structure analysis. For instance, the structure of new tetracyclic benzofuro[3,2-d]imidazo[1,2-a]pyrimidine-2,5-(1H,3H)-diones was verified using this method . This suggests that similar analytical techniques could be employed to ascertain the molecular structure of "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione."
Chemical Reactions Analysis
Pyrimidine dione derivatives can undergo various chemical reactions. For example, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been used to synthesize nucleosides, which are key components of nucleic acids . The azido group in "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" could potentially participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings, which are prevalent in many pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine dione derivatives can vary widely depending on the substituents attached to the core structure. The presence of an azidoethyl group in "5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione" would likely influence its reactivity, boiling point, solubility, and stability. These properties are crucial for the compound's potential use in pharmaceuticals and would need to be characterized through experimental studies. The literature on similar compounds suggests that they can be stable under a variety of conditions and can be isolated with good to excellent yields .
科学的研究の応用
1. Synthesis Methods and Chemical Properties
- A practical method for synthesizing functionalized derivatives of pyrimidine diones, including 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione, was developed using a water-mediated, catalyst-free protocol. This method highlights the use of clean reaction profiles and high atom-economy, avoiding toxic solvents and additives (Brahmachari et al., 2020).
- Another study reported the synthesis of pyrimido[4,5-b]azepine derivatives from pyrimidine diones, demonstrating the versatility of these compounds in forming complex heterocyclic structures (Inazumi et al., 1994).
- Efficient synthesis methods for various pyrimidine dione derivatives were reported, emphasizing their potential in the development of new pharmaceuticals and other chemical applications (Wang et al., 2016).
2. Pharmaceutical and Biological Applications
- Research on pyrido[2,3-d]pyrimidine derivatives, related to 5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione, indicated significant variation in biopharmaceutical properties. These properties include solubility and permeability, suggesting potential applications in drug development (Jatczak et al., 2014).
- Another study demonstrated the synthesis and evaluation of pyrimidine dione derivatives as potential antiviral agents, further underscoring their importance in medicinal chemistry (El-Etrawy & Abdel-Rahman, 2010).
- Pyrimidine-2,4-diones have also been explored for their antioxidant potential, offering possibilities for therapeutic applications in conditions involving oxidative stress (Sharma et al., 2012).
特性
IUPAC Name |
5-(2-azidoethyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-11-9-2-1-4-3-8-6(13)10-5(4)12/h3H,1-2H2,(H2,8,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDHLCLUWHFNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-azidoethyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
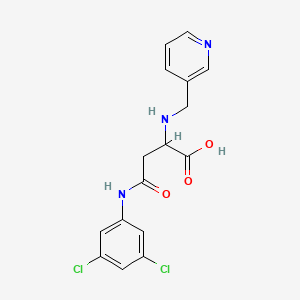
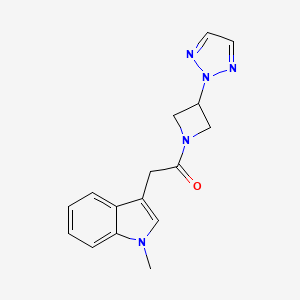
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)
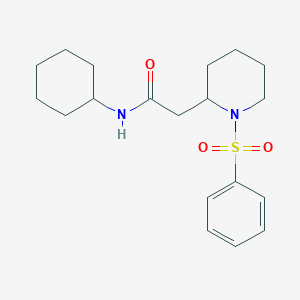
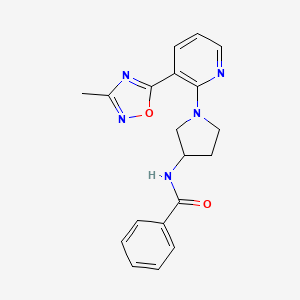
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
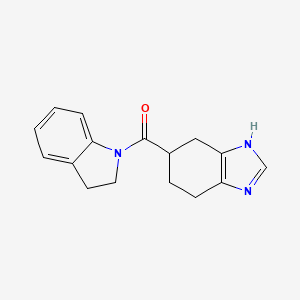
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)
![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)
